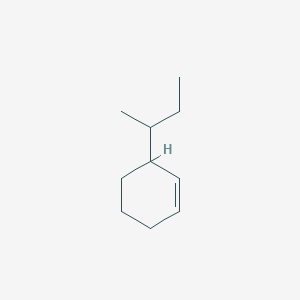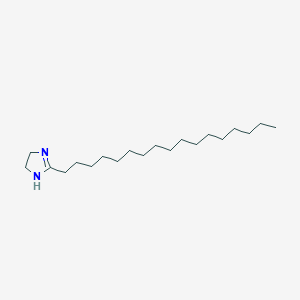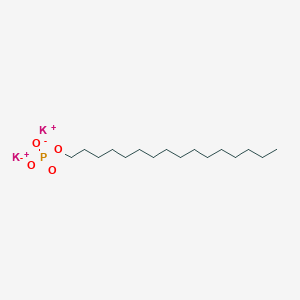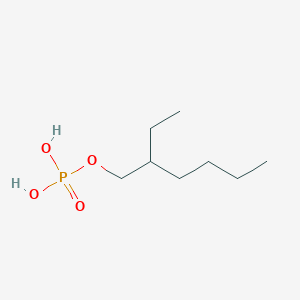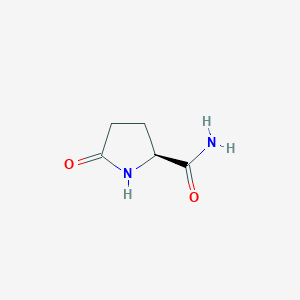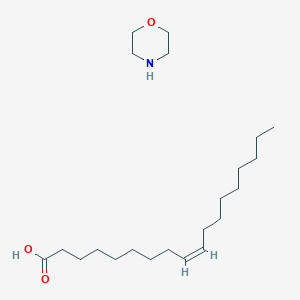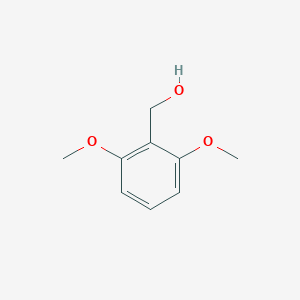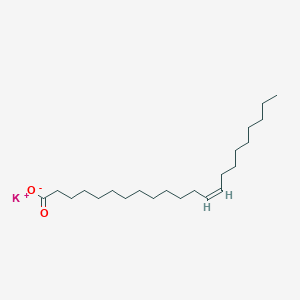
Potassium erucate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium erucate is a chemical compound that has been gaining attention for its potential applications in scientific research. It is a salt of erucic acid, a monounsaturated omega-9 fatty acid, and potassium hydroxide. Potassium erucate is a white, odorless, and hygroscopic powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of potassium erucate is not fully understood, but it is believed to act as a surfactant by reducing the surface tension between two liquids or between a liquid and a solid. This allows for better mixing and dispersion of compounds, which can enhance their bioavailability and efficacy.
Effets Biochimiques Et Physiologiques
Potassium erucate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain types of cancer cells, including breast and prostate cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful for treating a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of potassium erucate is its ability to improve the solubility of hydrophobic compounds, which can make it easier to work with certain types of molecules in the lab. However, its hygroscopic nature can make it difficult to handle and store, and it may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research on potassium erucate. One area of interest is its potential as a drug delivery system, particularly for hydrophobic drugs. It may also have applications in the development of new cancer treatments, as well as in the food and cosmetic industries. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Potassium erucate can be synthesized by reacting erucic acid with potassium hydroxide. The reaction takes place in a solvent such as ethanol or water, and the resulting product is then purified through filtration and drying.
Applications De Recherche Scientifique
Potassium erucate has a range of potential applications in scientific research. One of its primary uses is as a surfactant, which can help to stabilize emulsions and improve the solubility of hydrophobic compounds. This makes it useful in a variety of fields, including pharmaceuticals, cosmetics, and food science.
Propriétés
Numéro CAS |
18175-47-8 |
|---|---|
Nom du produit |
Potassium erucate |
Formule moléculaire |
C22H41KO2 |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
potassium;(Z)-docos-13-enoate |
InChI |
InChI=1S/C22H42O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; |
Clé InChI |
JEXMXRICZKBURS-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
Autres numéros CAS |
18175-47-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



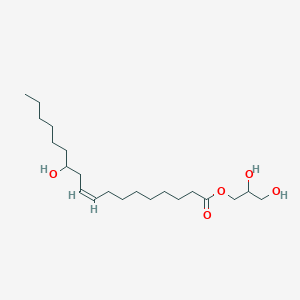
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)


